molecular formula C21H21N3O3 B11104929 N'-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide

N'-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide

Cat. No.: B11104929
M. Wt: 363.4 g/mol
InChI Key: XDVXDDKYTMREJL-YDZHTSKRSA-N
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Description

N’-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of methoxyphenyl and naphthylamino groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 2-(1-naphthylamino)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide is unique due to its specific combination of methoxyphenyl and naphthylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C21H21N3O3/c1-26-17-11-10-16(20(12-17)27-2)13-23-24-21(25)14-22-19-9-5-7-15-6-3-4-8-18(15)19/h3-13,22H,14H2,1-2H3,(H,24,25)/b23-13+

InChI Key

XDVXDDKYTMREJL-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)OC

Origin of Product

United States

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